Lactosyl ceramide

Description

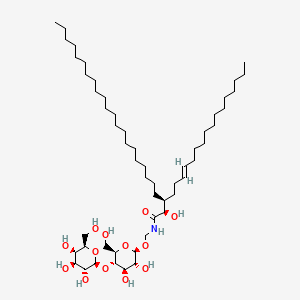

Lactosyl ceramide (LacCer) is a neutral glycosphingolipid (GSL) composed of a β-galactose linked to a β-glucose moiety, which is attached to a ceramide backbone (d18:1 sphingosine base and variable acyl chains, e.g., C16:0, C24:1) . Its molecular formula (C₅₃H₁₀₁NO₁₃) and mass (~960.4 Da) reflect its structural complexity, with 11 stereocenters and double-bond configurations critical for biological activity . LacCer serves as a precursor for ganglio-, globo-, and lacto-series GSLs, playing roles in cell signaling, inflammation, and lipid metabolism . Notably, it is implicated in cardiovascular diseases and type 2 diabetes, where elevated plasma levels correlate with arterial stiffness and oxidative stress .

Structure

2D Structure

Properties

Molecular Formula |

C53H101NO13 |

|---|---|

Molecular Weight |

960.4 g/mol |

IUPAC Name |

(2R,3S)-N-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-[(E)-hexadec-3-enyl]-2-hydroxytetracosanamide |

InChI |

InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-41(36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2)44(57)51(63)54-40-64-52-49(62)47(60)50(43(39-56)66-52)67-53-48(61)46(59)45(58)42(38-55)65-53/h30,32,41-50,52-53,55-62H,3-29,31,33-40H2,1-2H3,(H,54,63)/b32-30+/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-,52-,53+/m1/s1 |

InChI Key |

DAMLYUHJAAMPKB-FUCKFSFUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCC[C@@H](CC/C=C/CCCCCCCCCCCC)[C@H](C(=O)NCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(CCC=CCCCCCCCCCCCC)C(C(=O)NCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Deacylation-Reacylation for Molecular Species Diversification

A pivotal method for generating defined LacCer species involves deacylation of bovine brain-derived gangliosides followed by re-N-acylation with tailored fatty acids. Alkaline hydrolysis removes native acyl chains, yielding lysolactosylceramides with varying sphingoid bases (d18:1, d20:1, d18:0, d20:0). Subsequent reacylation with N-succinimidyl esters of C16:0–C24:1 fatty acids produces LacCer analogs. High-performance liquid chromatography (HPLC) resolves four molecular species with >95% purity, confirmed by mass spectrometry. Yields range from 38% to 58%, contingent on fatty acid chain length and sphingoid base stereochemistry.

Table 1: Reacylation Efficiency by Fatty Acid Chain Length

| Fatty Acid | Sphingoid Base | Yield (%) | Purity (%) |

|---|---|---|---|

| C16:0 | d18:1 | 52 | 97 |

| C24:1 | d20:0 | 45 | 96 |

| C18:0 | d18:0 | 58 | 98 |

β-Thioglycosidic Analog Synthesis

Thioglycoside-based LacCer analogs enable stable glycosidic linkage formation. Coupling tetra-O-acetyl-thioglycosides (e.g., lactose derivatives) with azido-ceramide precursors generates β-thioglycosidic bonds. Tosylation of intermediate ceramides ensures regioselective acylation, with final deprotection yielding LacCer analogs. While yields are unspecified, the method’s utility lies in resistance to enzymatic degradation, advantageous for pharmacological studies.

Enzymatic Synthesis and Neoglycolipid Engineering

Cellulase-Mediated Transglycosylation

Enzymatic condensation of lactose with 1,6-hexanediol, catalyzed by cellulase, produces 6-hydroxyhexyl β-lactoside. Streptomyces phospholipase D (PLD) subsequently transfers the phosphatidyl group from dipalmitoyl phosphatidyl choline (DPPC) to the glycoside, forming Lac-DPPA. Optimal conditions (30°C, pH 5.5, 80 h) yield 36% Lac-DPPA, characterized by multilamellar vesicle formation and phase-dependent behavior via X-ray diffraction.

Table 2: Enzymatic Synthesis Parameters and Outcomes

| Enzyme | Substrate | Product | Yield (%) | Characterization Method |

|---|---|---|---|---|

| Cellulase | Lactose + hexanediol | Lactoside | 8.4 | NMR, HPLC |

| Phospholipase D | Lactoside + DPPC | Lac-DPPA | 36 | X-ray, TLC |

Ozonolysis-Based Conjugation

Allyl β-lactoside ozonolysis generates an aldehyde intermediate, which condenses with dipalmitoyl phosphatidylethanolamine (DPPE) to form Lac-DPPE. This method circumvents enzymatic bottlenecks, achieving 1.9% yield for fluorescent NBD-labeled analogs. Structural validation via ¹H/¹³C NMR confirms α-anomeric configuration and acyl chain integration.

Structural and Functional Characterization

Chromatographic Resolution and Mass Spectrometry

HPLC elution profiles (C18 reverse-phase) separate LacCer species by hydrophobicity, with retention times correlating to acyl chain length. Electrospray ionization mass spectrometry (ESI-MS) verifies molecular ions ([M+H]⁺, [M+Na]⁺) and fragmentation patterns, distinguishing d18:1/d20:1 sphingoid bases.

Nuclear Magnetic Resonance (NMR) Profiling

¹³C NMR chemical shifts (Table 3) delineate glycosidic linkage anomericity and acyl chain environments. For Lac-DPPA, δ 104.5 (C-1, Glc) and δ 103.8 (C-1, Gal) confirm β-linkages, while δ 172.3 corresponds to ester carbonyls.

Table 3: ¹³C NMR Assignments for Lac-DPPA

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Glc-1 | 104.5 | β-Anomeric carbon |

| Gal-1 | 103.8 | β-Anomeric carbon |

| Palmitoyl CO | 172.3 | Ester carbonyl |

X-Ray Diffraction Analysis

Lac-DPPE forms multilamellar vesicles (MLVs) with bilayer spacing of 54 Å at 20°C, transitioning to liquid-crystalline phases at 50°C. Phase behavior, critical for membrane integration studies, is dictated by acyl chain saturation and glycosidic headgroup interactions.

Methodological Challenges and Innovations

Chemical Reactions Analysis

Sphingomyelinase (SMase)-dependent pathway

-

Ceramide generated by sphingomyelinases (neutral or acidic) serves as a precursor. Glucosylceramide synthase converts ceramide to GlcCer, which is then galactosylated to LacCer .

Enzymatic Catalysis and Kinetic Parameters

Studies comparing LacCer synthase activity across enzyme sources reveal critical differences:

Table 1: LacCer Synthase Activity in Subcellular Fractions

| Fraction | Specific Activity (pmol/mg/min) | Relative Specific Activity |

|---|---|---|

| Total homogenate | 16.7 | 1 |

| Golgi fraction | 337 | 20.2 |

-

The Golgi-enriched fraction shows 20-fold higher activity, confirming its role as the primary site of LacCer synthesis .

Method Comparison

| Method | LOD (pmol/mg·min) | LOQ (pmol/mg·min) | CV% (LacCer) |

|---|---|---|---|

| LC-MS/MS | 0.05 | 0.2 | 3.34 |

| Radiochemical | 100 | 330 | 10.7 |

LC-MS/MS with deuterated GlcCer (GlcCerd7) offers superior sensitivity and precision compared to traditional radiochemical methods .

Degradation and Metabolic Fate

Lactosylceramide serves as a precursor for multiple glycosphingolipids through enzymatic modifications:

-

Ganglioside biosynthesis : LacCer is sialylated to form GM3 ganglioside, a key player in neuroinflammatory signaling .

-

Neutral glycosphingolipids : β-1,3-N-acetylglucosaminyltransferase converts LacCer to Lc3, a precursor for globo-series lipids .

Interaction with Signaling Proteins

LacCer directly binds and activates cytosolic phospholipase A2α (cPLA2α), triggering calcium release and inflammatory mediator production :

-

Binding assay : GST-cPLA2α binds LacCer-containing vesicles in a calcium-dependent manner .

-

Functional impact : This interaction promotes arachidonic acid release, linking LacCer to oxidative stress and inflammation .

Pathological Implications of Dysregulated Reactions

-

Neurodegeneration : Elevated LacCer in astrocytes drives neuroinflammation via B4GALT6 upregulation, exacerbating conditions like multiple sclerosis .

-

Atherosclerosis : LacCer synthase activity in vascular cells induces oxidative stress and foam cell formation, accelerating plaque development .

Structural Variants and Reactivity

LacCer’s chemical formula varies with ceramide composition. For example:

-

Modifications in the ceramide fatty acid chain alter membrane microdomain localization and signaling efficacy .

This synthesis of chemical reactions underscores lactosylceramide’s dual role as a structural lipid and signaling mediator, with implications for therapeutic targeting in inflammatory and neurodegenerative diseases .

Scientific Research Applications

Biological Functions of Lactosyl Ceramide

This compound is synthesized from ceramide through the action of galactosylceramide synthetase, utilizing UDP-galactose and UDP-glucose as substrates. It serves as an important intermediate in the biosynthesis of more complex glycosphingolipids and is enriched in lipid rafts, which are crucial for cellular signaling and membrane dynamics .

Key Functions:

- Cell Signaling: LacCer participates in signal transduction pathways that regulate cellular responses to external stimuli.

- Pathogen Recognition: It acts as a pattern recognition receptor that can bind to various pathogenic bacteria, playing a role in immune responses .

- Neurodegeneration: Elevated levels of LacCer have been implicated in neurodegenerative diseases, contributing to inflammation and mitochondrial dysfunction .

Neurodegenerative Diseases

Recent studies have highlighted the pathogenic role of LacCer in central nervous system inflammation and neurodegeneration. Elevated LacCer levels are associated with conditions such as Alzheimer's disease and multiple sclerosis, where it promotes the accumulation of neurotoxic proteins and disrupts normal cellular functions .

Diabetes

LacCer has been identified as a factor contributing to mitochondrial dysfunction in diabetes, particularly type 1 diabetes. Research indicates that elevated levels of LacCer can impair mitochondrial respiration, suggesting potential therapeutic targets within the glycosphingolipid metabolic pathway .

Inflammation and Skin Health

A study demonstrated that inhibiting glycosphingolipid synthesis, including LacCer, can reverse skin inflammation induced by a high-fat diet. The treatment restored normal levels of LacCer in the skin, highlighting its role in skin health and inflammatory responses .

Mitochondrial Dysfunction

In another study, researchers found that knocking down neutral ceramidase led to increased LacCer levels, which correlated with impaired mitochondrial function in diabetic models. This suggests that targeting LacCer metabolism could be beneficial for correcting mitochondrial abnormalities associated with diabetes .

Data Tables

Mechanism of Action

Lactosyl ceramide exerts its effects through various molecular targets and pathways:

Cell Signaling: Activates NADPH oxidase, leading to the generation of reactive oxygen species.

Inflammation: Involved in the activation of phospholipase A2, which triggers inflammatory responses.

Neurodegeneration: Participates in the activation of astrocytes and microglia, contributing to neuroinflammatory responses.

Comparison with Similar Compounds

Galactosyl Ceramide

Gathis compound (GalCer) lacks the additional glucose residue found in LacCer, comprising a single galactose linked to ceramide. This structural simplicity results in distinct binding properties. For instance, galactosyl sulfatide (GalCer-3-sulfate) exhibits 5- to 10-fold stronger binding to thrombospondin and von Willebrand factor than lactosyl sulfatide (LacCer-3-sulfate), which has an extra glucose residue . The elongated carbohydrate chain in LacCer sulfatide sterically hinders protein interactions, reducing binding affinity .

Glucosyl Ceramide

Glucosyl ceramide (GlcCer) is structurally analogous to LacCer but terminates in glucose instead of galactose. In metabolic studies, hepatic overexpression of adiponectin receptors (AdipoR1/R2) differentially regulates these species: AdipoR2 reduces adipose levels of both GlcCer and LacCer, while AdipoR1 selectively lowers LacCer . This suggests distinct regulatory pathways for LacCer in obesity and insulin resistance.

Sulfatides

Sulfatides (sulfated GalCer or LacCer) demonstrate stark functional differences. Lactosyl sulfatide binds 2- to 11-fold less effectively to proteins like thrombospondin compared to galactosyl sulfatide , highlighting the impact of carbohydrate length on molecular recognition .

Gb3 and iGb3 Ceramides

Gb3 (globotriaosylceramide) and iGb3 (isoglobotriaosylceramide) are synthesized enzymatically from LacCer. The α-(1→4)-galactosyltransferase (α-(1→4)-GalT) exhibits 70% activity with LacCer (7.6 mU/mg) compared to lactose, whereas α-(1→3)-GalT shows only 5% activity (0.065 mU/mg), emphasizing enzyme specificity for LacCer’s terminal galactose .

Enzyme Specificity

Metabolic Stability

In HeLa cells, LacCer levels remain stable after bacterial sphingomyelinase (bSMase) treatment, unlike sphingomyelin (SM) and ceramide, which undergo hydrolysis . This stability suggests LacCer’s role in maintaining membrane integrity under enzymatic stress.

Binding Affinities

| Compound | Protein Target | Relative Binding Affinity | Reference |

|---|---|---|---|

| Galactosyl sulfatide | Thrombospondin | 6-fold higher than LacCer | |

| Lactosyl sulfatide | von Willebrand factor | 5- to 10-fold lower |

Role in Metabolic Disorders

- Cardiovascular Disease : Elevated LacCer levels are linked to arterial stiffness (serum LacCer: OR = 1.8, p < 0.05) .

- Type 2 Diabetes : Plasma LacCer is a predictor of cardiovascular events (AUC = 0.82) .

- Dietary Modulation : High-starch diets in dairy cows increase milk Lac(β)Cer species with long acyl chains (VIP score > 2.0), indicating dietary regulation of LacCer synthesis .

Analytical and Quantitative Comparisons

Quantification Methods

Biological Activity

Lactosyl ceramide (LacCer) is a glycosphingolipid that plays significant roles in various biological processes, including inflammation, cell signaling, and neurodegenerative diseases. This article explores the biological activity of LacCer, highlighting its mechanisms of action, involvement in disease pathology, and potential therapeutic implications.

1. Overview of this compound

LacCer is synthesized from glucosylceramide through the action of the enzyme β-1,4-galactosyltransferase (B4galt). It is predominantly found in the membranes of cells and is involved in cellular signaling pathways that regulate inflammation and immune responses .

2.1 Inflammation and Immune Response

LacCer has been shown to activate cytosolic phospholipase A2α (cPLA2α), leading to the release of arachidonic acid (AA), a precursor for pro-inflammatory mediators. In studies with CHO-W11A cells, LacCer treatment increased AA release, which was inhibited by cPLA2α inhibitors, suggesting that LacCer plays a critical role in inflammatory signaling pathways .

2.2 Role in Vascular Biology

LacCer has been implicated in angiogenesis through its interaction with vascular endothelial growth factor (VEGF). It promotes the expression of cell adhesion molecules such as PECAM-1, facilitating monocyte and neutrophil transendothelial migration (TEM), which is crucial for inflammatory responses . This activity suggests that LacCer may be a target for therapeutic strategies aimed at modulating vascular inflammation.

3.1 Neuroinflammation

Recent studies have highlighted LacCer's involvement in neuroinflammatory processes associated with diseases like multiple sclerosis and Alzheimer's disease. Elevated LacCer levels have been observed in the central nervous system (CNS) during neuroinflammation, where it activates astrocytes and microglia through the NF-κB pathway . This activation leads to the production of chemokines that recruit immune cells to sites of inflammation.

3.2 Diabetes and Metabolic Disorders

In diabetic models, LacCer has been linked to mitochondrial dysfunction and altered lipid metabolism. Excessive LacCer accumulation can lead to impaired mitochondrial respiratory function and increased oxidative stress, contributing to diabetic complications .

4. Data Summary Table

5. Conclusion

This compound is a crucial bioactive lipid involved in various physiological and pathological processes. Its role in inflammation, vascular biology, and neurodegeneration highlights its potential as a therapeutic target. Ongoing research is necessary to further elucidate its mechanisms and explore its implications in disease management.

6. Future Directions

Future studies should focus on:

- Investigating specific signaling pathways modulated by LacCer.

- Exploring therapeutic interventions targeting LacCer metabolism.

- Understanding the role of LacCer in other diseases beyond those currently studied.

Q & A

Q. How should contradictory findings about this compound’s metabolic stability be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.